Lipophilicity Tuning via Ortho-Methoxy Group
The calculated partition coefficient (LogP) of 2-(2-methoxyphenyl)thiazole-4-carbaldehyde is lower than its unsubstituted phenyl analog, indicating a favorable shift in hydrophilicity that can improve drug-likeness [1] [2]. This is a key differentiator for medicinal chemistry programs aiming to optimize a lead compound's solubility and permeability profile.
| Evidence Dimension | Lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 2-Phenylthiazole-4-carbaldehyde (CAS: 20949-81-9); Calculated XLogP3 = 2.8 (estimated from PubChem data for the parent phenyl analog). |
| Quantified Difference | ΔLogP = -0.4 (indicating increased polarity/hydrophilicity for the target compound). |
| Conditions | Computed physicochemical property data from PubChem (XLogP3 algorithm). |
Why This Matters
A LogP shift of -0.4 is meaningful in early-stage drug discovery for improving aqueous solubility and reducing metabolic liabilities, directly impacting the compound's suitability as a lead scaffold.
- [1] PubChem. (2024). 2-(2-Methoxyphenyl)thiazole-4-carbaldehyde (Compound Summary). National Center for Biotechnology Information. Computed Properties: XLogP3. View Source
- [2] PubChem. (2024). 2-Phenylthiazole-4-carbaldehyde (Compound Summary). National Center for Biotechnology Information. Computed Properties: XLogP3. View Source
